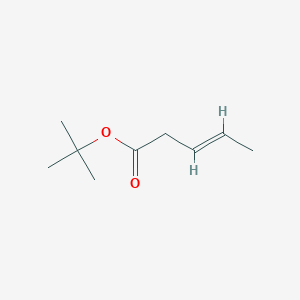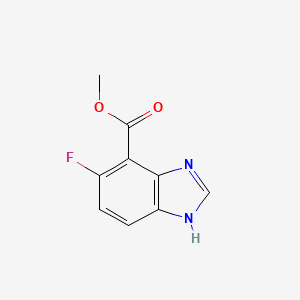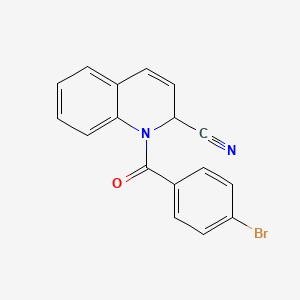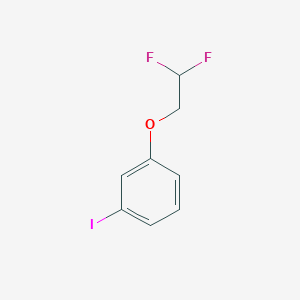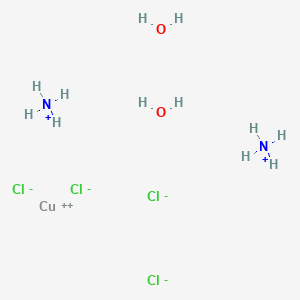
Copper(ii)diammoniumchloridedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(ii)diammoniumchloridedihydrate, also known as diammonium tetrachlorocopperdiuide dihydrate, is an inorganic compound with the molecular formula Cl4CuH12N2O2. It is a blue-green crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various industrial applications, including coatings, printing ink, rubber, glass, leather, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(ii)diammoniumchloridedihydrate can be synthesized through a two-step process. Initially, insoluble dicopper(ii) dihydroxide-carbonate (basic copper carbonate) is prepared by reacting copper(ii) sulfate pentahydrate with sodium hydrogen carbonate. The resulting basic copper carbonate is then reacted with hydrochloric acid to form copper(ii) chloride dihydrate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(ii) salts of weak acids with hydrochloric acid. The process involves heating the copper(ii) sulfate solution, adding sodium hydrogen carbonate to form a precipitate, and then reacting the precipitate with hydrochloric acid to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Copper(ii)diammoniumchloridedihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(ii) ions can be reduced to copper(i) ions or oxidized to copper(iii) ions under specific conditions.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of copper are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium thiosulfate.
Substitution: Ammonia or other ligands that can coordinate with copper.
Major Products Formed:
Oxidation: Copper(iii) complexes.
Reduction: Copper(i) complexes.
Substitution: Various copper(ii) complexes with different ligands.
Scientific Research Applications
Copper(ii)diammoniumchloridedihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper(ii)diammoniumchloridedihydrate exerts its effects involves its ability to generate reactive oxygen species (ROS) and intercalate with DNA. This leads to oxidative stress and DNA damage, which can result in antibacterial and antiproliferative effects . The compound’s interaction with molecular targets such as DNA and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Copper(ii) chloride: Shares similar coordination chemistry but lacks the ammonium ligands.
Copper(ii) sulfate: Another copper(ii) salt with different anions and hydration states.
Copper(ii) nitrate: Similar oxidation state but different anions and solubility properties.
Uniqueness: Copper(ii)diammoniumchloridedihydrate is unique due to its specific coordination environment involving ammonium and chloride ligands, which imparts distinct solubility and reactivity characteristics compared to other copper(ii) compounds .
Properties
Molecular Formula |
Cl4CuH12N2O2 |
|---|---|
Molecular Weight |
277.5 g/mol |
IUPAC Name |
diazanium;copper;tetrachloride;dihydrate |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


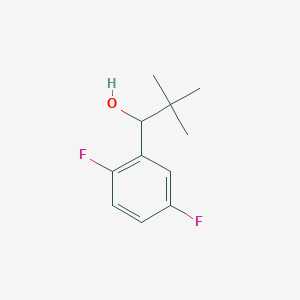
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
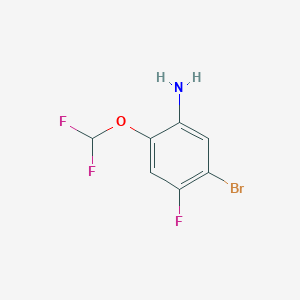
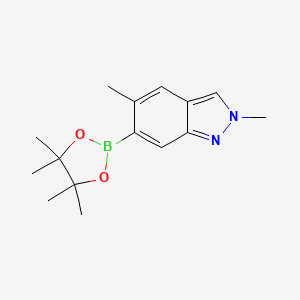

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)


